molecular formula C15H22O2 B1253251 Isocurcumenol CAS No. 24063-71-6

Isocurcumenol

Cat. No. B1253251
CAS RN: 24063-71-6
M. Wt: 234.33 g/mol
InChI Key: DEBDFZGNZTYPMF-NZBPQXDJSA-N
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Description

Isocurcumenol is a sesquiterpene found in Curcuma zedoaria rhizomes and has diverse biological activities . It inhibits LPS-induced production of nitric oxide (NO) in isolated mouse peritoneal macrophages . It also reduces LPS/D-galactosamine-induced increases in serum levels of glutamic oxaloacetic transaminase (GOT) and glutamic pyruvic transaminase (GPT) in a mouse model of liver injury when administered at a dose of 50 mg/kg .


Molecular Structure Analysis

Isocurcumenol has a molecular formula of C15H22O2 and a molecular weight of 234.3 . Its formal name is octahydro-3S-methyl-8aS-methylene-5-(1-methylethylidene)-6H-3aS,6-epoxyazulen-6R-ol .


Physical And Chemical Properties Analysis

Isocurcumenol is a solid compound . It is soluble in DMF, DMSO, and slightly soluble in ethanol . The compound’s SMILES notation is C=C([C@@]1([H])C@CC1)(O2)C/3)C[C@]2(O)C3=C(C)/C .

Scientific Research Applications

Cancer Treatment

Isocurcumenol has been identified as a potential anticancer agent . It inhibits the proliferation of cancer cells and induces apoptosis without causing significant toxicity to normal cells . This selective cytotoxicity is crucial for developing effective cancer therapies.

Antimicrobial Effects

Isocurcumenol has shown antimicrobial activity , including antifungal properties . This makes it a candidate for treating infections, especially those resistant to conventional antibiotics.

Gastrointestinal Health

Traditionally, Curcuma zedoaria has been used to treat gastrointestinal issues such as flatulence and dyspepsia . Isocurcumenol could contribute to these effects by supporting the health of the digestive system.

Mortalin Inhibition

Research suggests that isocurcumenol could act as a Mortalin inhibitor . Mortalin is a protein implicated in the carcinogenesis process, and its inhibition could control cancer cell growth, making isocurcumenol a promising compound for cancer treatment.

Future Directions

While Isocurcumenol has shown promising results in various studies, more in-depth studies are required to understand the underlying mechanisms using experimental in vivo animal models and elaborate bioavailability, preclinical pharmacokinetics, and toxicity studies before clinical trials can be pursued for development into immunomodulatory agents .

properties

IUPAC Name

(1S,2S,5S,8R)-2-methyl-6-methylidene-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h11-12,16H,3,5-8H2,1-2,4H3/t11-,12-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBDFZGNZTYPMF-NZBPQXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(=C(C)C)C(O3)(CC2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@](O3)(CC2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020836
Record name Isocurcumenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocurcumenol

CAS RN

24063-71-6
Record name Isocurcumenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24063-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocurcumenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024063716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocurcumenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCURCUMENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE4RKR80F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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